Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is an organic compound with the molecular formula C23H20O3 It is a derivative of phenol, characterized by the presence of two phenolic groups connected through a 2-methoxy-1,4-phenylene bridge with ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,4-phenylenediamine and phenol derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene linkages to ethane linkages, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-[(1-methylethylidene)bis-]: This compound has a similar structure but with a different bridging group, leading to distinct chemical and physical properties.
Phenol, 4,4’-[(1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This structural feature enhances its potential for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-[(E)-2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenyl]ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-26-23-15-19(4-2-17-6-10-21(24)11-7-17)14-20(16-23)5-3-18-8-12-22(25)13-9-18/h2-16,24-25H,1H3/b4-2+,5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLNUVXFGTMFC-ZUVMSYQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.